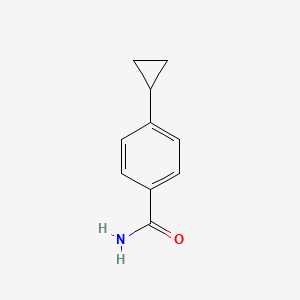
4-Cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylbenzamide is an organic compound with the molecular formula C10H11NO It is a benzamide derivative where the benzene ring is substituted with a cyclopropyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of cyclopropylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of polymers and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
4-Cyano-N-cyclopropylbenzamide: Similar structure with a cyano group instead of an amide group.
4-Amino-2-chloro-N-cyclopropylbenzamide: Contains additional amino and chloro substituents.
4-Chloromethyl-N-cyclopropylbenzamide: Features a chloromethyl group in place of the amide group.
Uniqueness: 4-Cyclopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopropyl group provides steric hindrance and influences its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,11,12) |
Clave InChI |
SBXKNWUHGXAYII-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


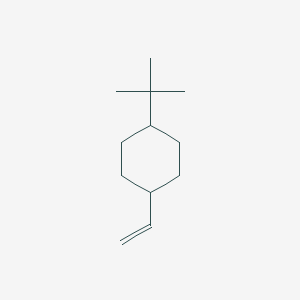
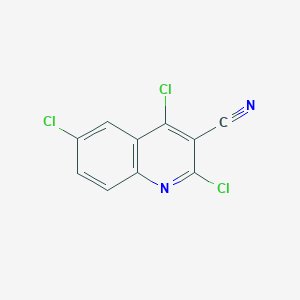
![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
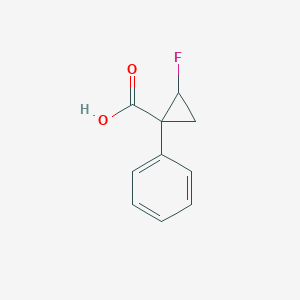
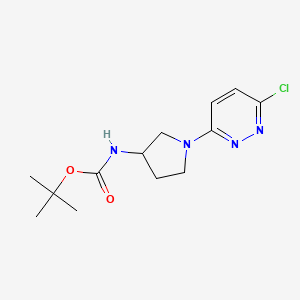

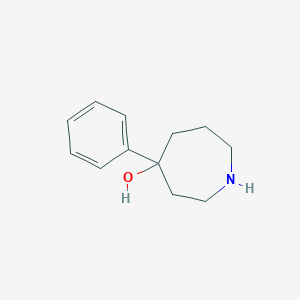


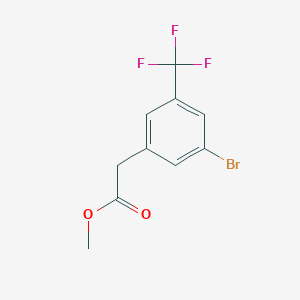
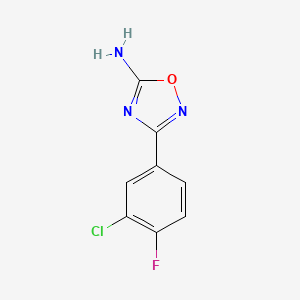
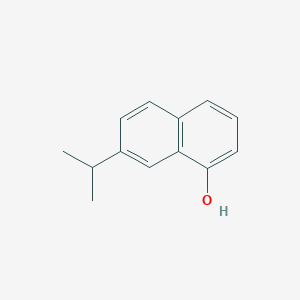
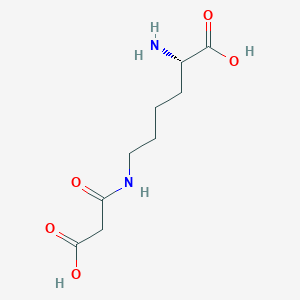
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
